4-({3,5-dimethyl-1-[4-(propan-2-yloxy)benzenesulfonyl]-1H-pyrazol-4-yl}sulfonyl)morpholine
Description
This compound is a pyrazole derivative featuring dual sulfonyl groups. The pyrazole core is substituted with 3,5-dimethyl groups, while one sulfonyl group links to a 4-(propan-2-yloxy)benzenesulfonyl moiety, and the other connects to a morpholine ring. Its structure has likely been resolved using crystallographic tools like SHELXL, a widely used refinement program in small-molecule crystallography .
Properties
IUPAC Name |
4-[3,5-dimethyl-1-(4-propan-2-yloxyphenyl)sulfonylpyrazol-4-yl]sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O6S2/c1-13(2)27-16-5-7-17(8-6-16)28(22,23)21-15(4)18(14(3)19-21)29(24,25)20-9-11-26-12-10-20/h5-8,13H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDVHSKEGGDTRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)OC(C)C)C)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({3,5-dimethyl-1-[4-(propan-2-yloxy)benzenesulfonyl]-1H-pyrazol-4-yl}sulfonyl)morpholine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation, where the pyrazole derivative reacts with benzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Propan-2-yloxy Group: This step involves the alkylation of the benzenesulfonyl group with isopropyl alcohol in the presence of a strong acid like sulfuric acid.
Formation of the Morpholine Ring: The final step involves the reaction of the intermediate compound with morpholine under reflux conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the benzenesulfonyl group, potentially converting it to a benzenesulfinyl or benzenesulfonamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the benzenesulfonyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be used to study enzyme interactions and inhibition due to its potential as a bioactive molecule.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industrial applications, the compound might be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-({3,5-dimethyl-1-[4-(propan-2-yloxy)benzenesulfonyl]-1H-pyrazol-4-yl}sulfonyl)morpholine involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes, potentially inhibiting their activity. The pyrazole ring may also play a role in binding to biological targets, affecting various cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazoline Derivatives with N-Substituents
describes N-substituted pyrazoline derivatives (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde). Key differences include:
- Core Structure : The target compound has a fully aromatic pyrazole ring, whereas compounds are dihydro-pyrazolines (partially saturated). Saturation affects electronic properties and conformational flexibility.
- Functional Groups : The dual sulfonyl groups in the target compound increase polarity and may enhance binding to charged biological targets, unlike the carbaldehyde or ketone groups in analogs .
Benzenesulfonyl Chlorides with Fluorinated Chains
lists perfluorinated benzenesulfonyl chlorides (e.g., 4-[(heptadecafluorononenyl)oxy]benzenesulfonyl chloride). Key contrasts:
- Fluorination : compounds feature long perfluorinated chains, conferring extreme hydrophobicity and chemical inertness. The target’s propan-2-yloxy group balances moderate hydrophobicity with synthetic accessibility.
Structural and Property Comparison Table
*Molecular weights estimated from structural formulas.
Research Findings and Implications
- This contrasts with electron-withdrawing fluorine atoms in compounds, which enhance stability but reduce reactivity .
- Solubility : The morpholine group likely improves aqueous solubility compared to fully fluorinated analogs, making the target more suitable for drug delivery systems .
- Synthetic Utility : The propan-2-yloxy group offers a synthetically tractable route compared to complex fluorination processes required for compounds.
Biological Activity
4-({3,5-dimethyl-1-[4-(propan-2-yloxy)benzenesulfonyl]-1H-pyrazol-4-yl}sulfonyl)morpholine, identified by the CAS number 956252-46-3, is a synthetic compound that belongs to the class of sulfonamide derivatives. This compound features a complex structure that includes a morpholine ring and a pyrazole moiety linked via sulfonyl groups. Its molecular formula is C18H25N3O6S2, with a molecular weight of approximately 443.53 g/mol .
Chemical Structure and Properties
The compound's structure incorporates several functional groups, which contribute to its biological activity. The presence of both the pyrazole and sulfonamide functionalities is significant as these groups are associated with various pharmacological effects.
Key Structural Features:
- Morpholine Ring: Contributes to the compound's solubility and potential interactions with biological targets.
- Pyrazole Moiety: Known for its diverse biological activities, including anticancer and anti-inflammatory properties.
- Sulfonamide Group: Typically exhibits antibacterial and enzyme inhibitory activities.
Biological Activities
Research indicates that compounds within the pyrazole-sulfonamide class exhibit a wide range of biological activities, including:
- Antiproliferative Activity:
- Enzyme Inhibition:
- Antibacterial Activity:
- Antitumor Properties:
Case Studies and Research Findings
Recent investigations into related pyrazole-sulfonamide compounds have highlighted their potential in treating various diseases:
Conclusion and Future Directions
The biological activity of this compound suggests significant therapeutic potential across multiple domains, including oncology and infectious diseases. However, comprehensive studies are necessary to elucidate its mechanisms of action fully and optimize its pharmacological applications.
Future research should focus on:
- Detailed in vitro and in vivo studies to assess efficacy and safety.
- Structure-activity relationship (SAR) studies to refine the compound's design for enhanced biological activity.
- Exploration of potential combination therapies with existing drugs to improve treatment outcomes in various diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
